

An In-depth Technical Guide to 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-4-chloro-2-methylquinoline

Cat. No.: B188114

[Get Quote](#)

This guide provides a comprehensive overview of **6-bromo-4-chloro-2-methylquinoline**, a halogenated quinoline derivative with significant potential in medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

6-Bromo-4-chloro-2-methylquinoline is a solid, heterocyclic compound. Its chemical structure and key properties are summarized below.

Property	Value	Source
IUPAC Name	6-bromo-4-chloro-2-methylquinoline	[1]
Molecular Formula	C ₁₀ H ₇ BrClN	[1]
Molecular Weight	256.53 g/mol	[1]
CAS Number	53364-85-5	[1]
Appearance	Solid	
InChI	1S/C10H7BrClN/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3	[1]
SMILES	Cc1cc(Cl)c2cc(Br)ccc2n1	

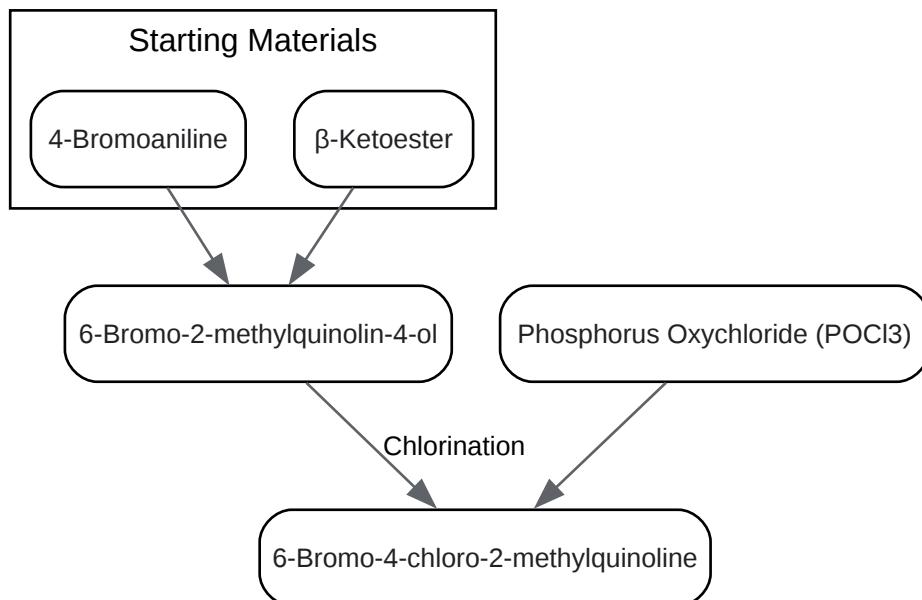
Synthesis of 6-Bromo-4-chloro-2-methylquinoline

While a specific, detailed experimental protocol for the synthesis of **6-bromo-4-chloro-2-methylquinoline** was not found in the public domain within the scope of this search, a general synthetic approach can be inferred from the synthesis of similar compounds like 6-bromo-4-chloroquinoline. The synthesis of 6-bromo-4-chloroquinoline typically involves the conversion of 6-bromo-4-hydroxyquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).[\[2\]](#)[\[3\]](#)

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for the specific synthesis of **6-bromo-4-chloro-2-methylquinoline**.

Step 1: Synthesis of 6-Bromo-2-methylquinolin-4-ol


This precursor can be synthesized through various methods, such as the Conrad-Limpach synthesis, starting from 4-bromoaniline and an appropriate β -ketoester.

Step 2: Chlorination of 6-Bromo-2-methylquinolin-4-ol

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-2-methylquinolin-4-ol.
- Slowly add an excess of phosphorus oxychloride (POCl_3).
- The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
- After the reaction is complete, the excess POCl_3 is removed under reduced pressure.
- The residue is then carefully poured onto crushed ice with vigorous stirring.
- The acidic solution is neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate is formed.
- The solid product, **6-bromo-4-chloro-2-methylquinoline**, is collected by filtration, washed with water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

A visual representation of this synthetic workflow is provided below.

General Synthesis Workflow

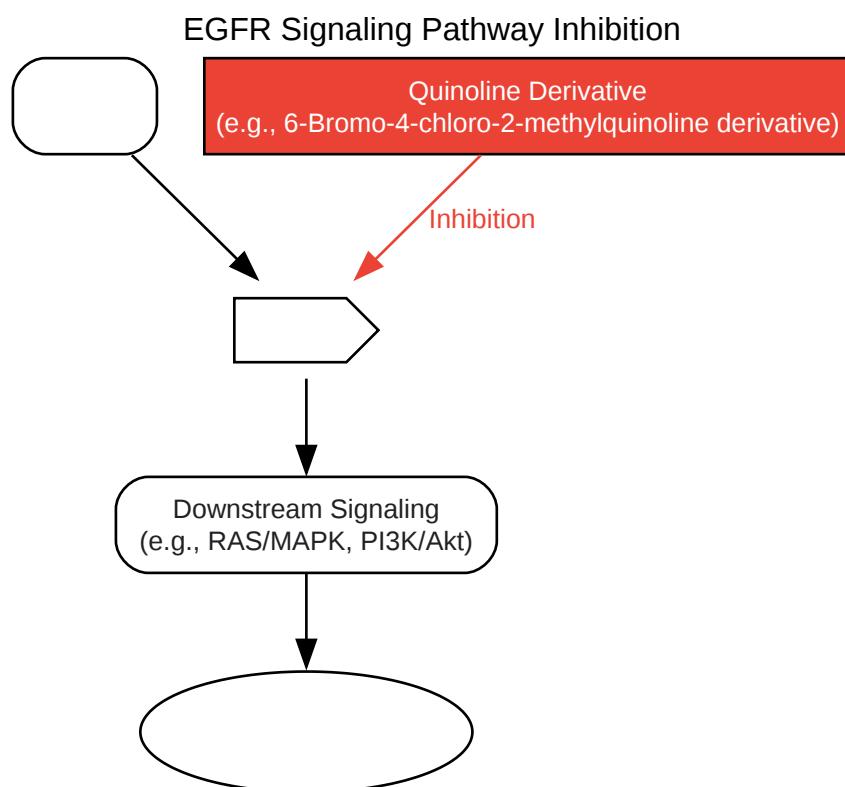
[Click to download full resolution via product page](#)

A generalized synthetic workflow for **6-bromo-4-chloro-2-methylquinoline**.

Applications in Drug Development

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.^[4] **6-Bromo-4-chloro-2-methylquinoline** serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.^[4]

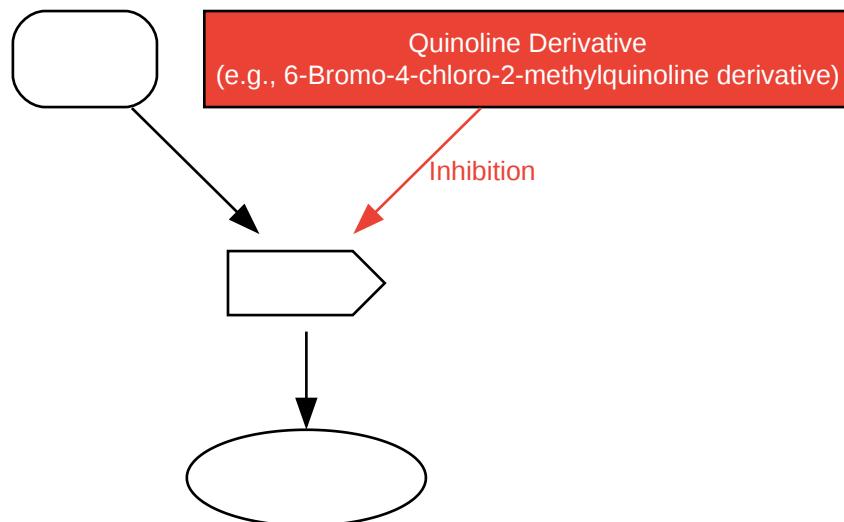
Anticancer Potential

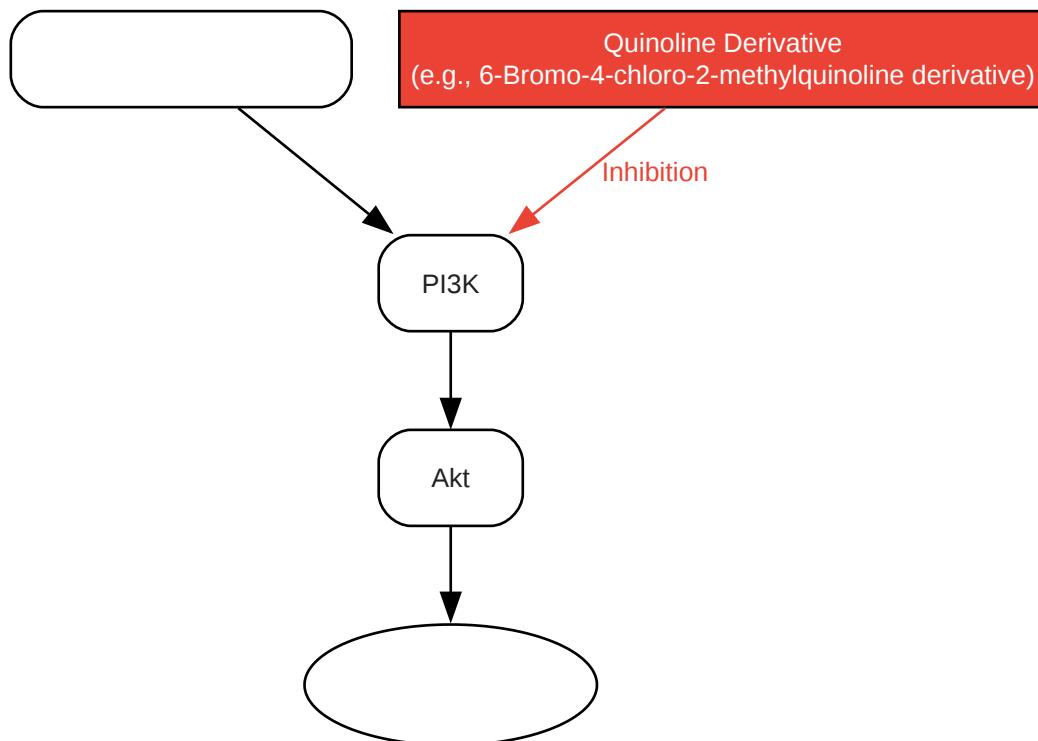

While specific studies on the anticancer activity of **6-bromo-4-chloro-2-methylquinoline** are not readily available, the quinoline scaffold is a common feature in many anticancer agents. The mechanism of action for many quinoline-based anticancer drugs involves the inhibition of key signaling pathways that are crucial for cancer cell growth, proliferation, and survival.^[5]

Targeted Signaling Pathways

Derivatives of halogenated quinolines have been shown to target several critical signaling pathways in cancer cells:

- EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: The EGFR pathway plays a vital role in cell proliferation and is often dysregulated in various cancers. Quinoline derivatives can act as inhibitors of EGFR tyrosine kinase.[5]
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Signaling Pathway: This pathway is central to angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can thus stifle tumor growth.[5]
- PI3K/Akt Signaling Pathway: This pathway is a key regulator of cell survival and apoptosis. Its inhibition can lead to programmed cell death in cancer cells.[5]


Below are diagrams illustrating the potential points of intervention for quinoline derivatives within these pathways.


[Click to download full resolution via product page](#)

Potential inhibition of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway Inhibition

PI3K/Akt Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 790326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromo-4-chloro-2-methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188114#iupac-name-for-6-bromo-4-chloro-2-methylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com